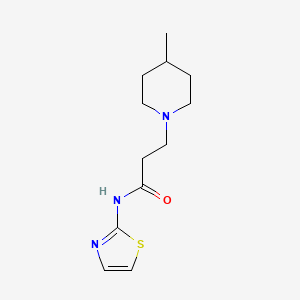
Propanamide, 3-(4-methyl-1-piperidyl)-N-(2-thiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, 3-(4-methyl-1-piperidyl)-N-(2-thiazolyl)- is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a thiazole ring attached to the amide nitrogen. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-(4-methyl-1-piperidyl)-N-(2-thiazolyl)- typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Thiazole Ring Introduction: The thiazole ring can be introduced via a condensation reaction involving thioamides and α-haloketones.
Amide Bond Formation: The final step involves the coupling of the piperidine intermediate with the thiazole derivative under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydrothiazoles.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antifungal, or antiviral activities.
Medicine
In medicine, such compounds are investigated for their therapeutic potential. They may serve as lead compounds in drug discovery programs targeting specific diseases.
Industry
In the industrial sector, these compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of Propanamide, 3-(4-methyl-1-piperidyl)-N-(2-thiazolyl)- would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The piperidine and thiazole rings can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Propanamide, N-(2-thiazolyl)-: Lacks the piperidine ring, which may affect its biological activity.
Propanamide, 3-(4-methyl-1-piperidyl)-: Lacks the thiazole ring, which may influence its interaction with biological targets.
Thiazole derivatives: Compounds containing the thiazole ring but different substituents.
Uniqueness
Propanamide, 3-(4-methyl-1-piperidyl)-N-(2-thiazolyl)- is unique due to the presence of both the piperidine and thiazole rings, which may confer distinct biological properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
309740-39-4 |
|---|---|
Fórmula molecular |
C12H19N3OS |
Peso molecular |
253.37 g/mol |
Nombre IUPAC |
3-(4-methylpiperidin-1-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H19N3OS/c1-10-2-6-15(7-3-10)8-4-11(16)14-12-13-5-9-17-12/h5,9-10H,2-4,6-8H2,1H3,(H,13,14,16) |
Clave InChI |
WNGPTZLZKGJFNN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)CCC(=O)NC2=NC=CS2 |
Solubilidad |
33.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




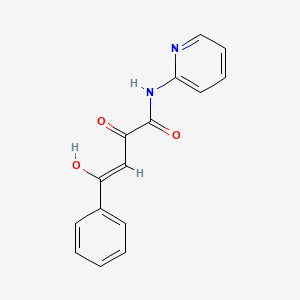

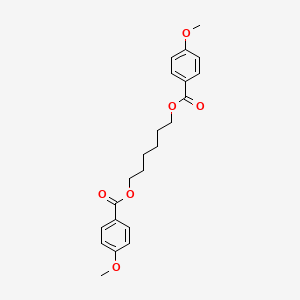

![3-methyl-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B14162802.png)
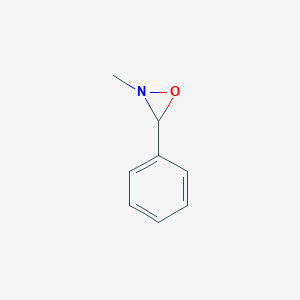
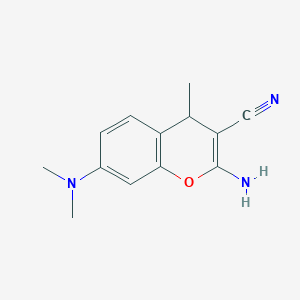
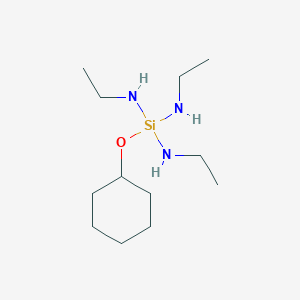
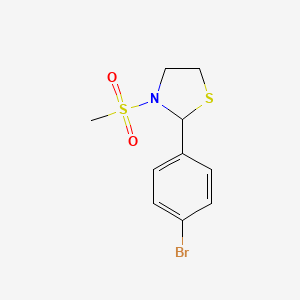


![N-[(1-methyl-2H-pyridin-2-yl)methyl]acetamide](/img/structure/B14162839.png)
